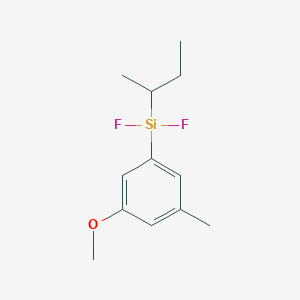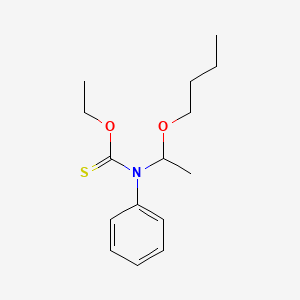
O-Ethyl (1-butoxyethyl)phenylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is an organic compound with the molecular formula C15H23NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing functional group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (1-butoxyethyl)phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with an appropriate alcohol, such as 1-butoxyethanol, in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final carbamothioate product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl (1-butoxyethyl)phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
O-Ethyl (1-butoxyethyl)phenylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of O-Ethyl (1-butoxyethyl)phenylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Ethyl (1-methoxyethyl)phenylcarbamothioate
- O-Ethyl (1-ethoxyethyl)phenylcarbamothioate
- O-Ethyl (1-propoxyethyl)phenylcarbamothioate
Uniqueness
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter or different alkyl chains, it may exhibit distinct properties, such as solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
921597-66-2 |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
O-ethyl N-(1-butoxyethyl)-N-phenylcarbamothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-6-12-18-13(3)16(15(19)17-5-2)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 |
Clé InChI |
RYNRSHNFIGASGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)N(C1=CC=CC=C1)C(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

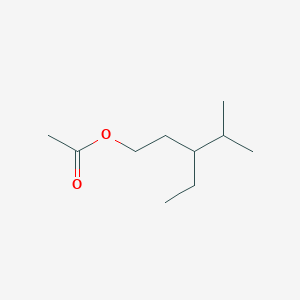
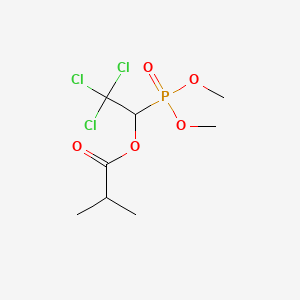
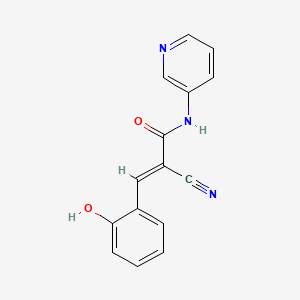
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
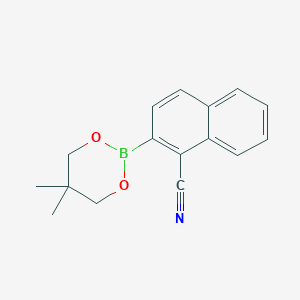
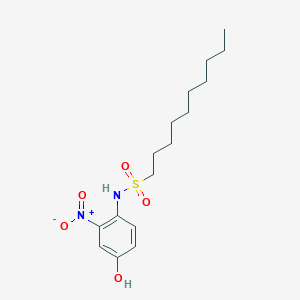
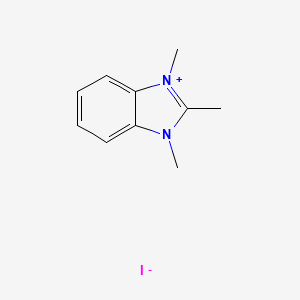

![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)

